![molecular formula C29H20Br2N2O3 B3861307 N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)
Übersicht
Beschreibung
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BPB, and it has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of BPB involves the binding of this compound to specific sites on the target protein, which disrupts the protein-protein interactions and prevents the formation of functional complexes. This results in the inhibition of the target protein's activity and can lead to downstream effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
BPB has been shown to have a variety of effects on biochemical and physiological processes, including the inhibition of NF-κB activity, the suppression of inflammation and immune responses, and the induction of apoptosis in cancer cells. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPB is its ability to selectively inhibit protein-protein interactions, which makes it a valuable tool for studying the role of specific proteins in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments and applications.
Zukünftige Richtungen
There are several potential future directions for the use of BPB in scientific research. One area of interest is the development of new therapeutic agents based on the structure and mechanism of action of this compound. Another potential direction is the use of BPB as a tool for investigating the role of specific proteins in disease processes, which could lead to the development of new diagnostic and therapeutic approaches. Additionally, further studies are needed to investigate the potential toxic effects of BPB and to develop strategies for minimizing these effects in future applications.
Wissenschaftliche Forschungsanwendungen
BPB has been used in various scientific studies to investigate its potential as a tool for the inhibition of protein-protein interactions. This compound has been shown to be effective in disrupting the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is a key step in the regulation of inflammation and immune responses.
Eigenschaften
IUPAC Name |
4-bromo-N-[3-[(E)-3-[3-[(4-bromobenzoyl)amino]phenyl]-3-oxoprop-1-enyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O3/c30-23-12-8-20(9-13-23)28(35)32-25-5-1-3-19(17-25)7-16-27(34)22-4-2-6-26(18-22)33-29(36)21-10-14-24(31)15-11-21/h1-18H,(H,32,35)(H,33,36)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZRHKBMHOWIHZ-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C=CC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



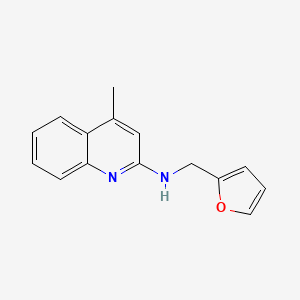
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
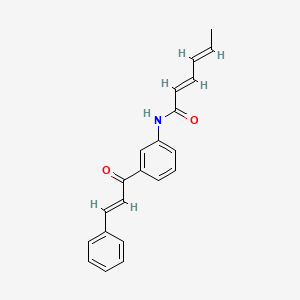
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)

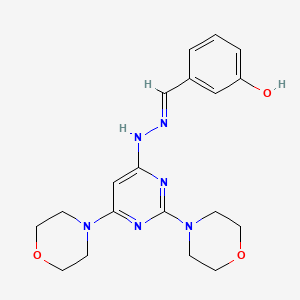
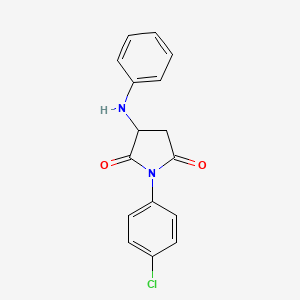
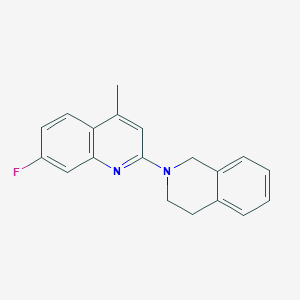
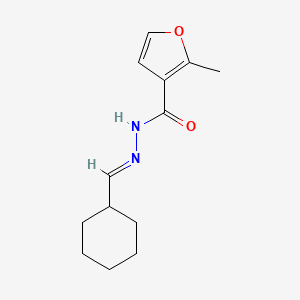
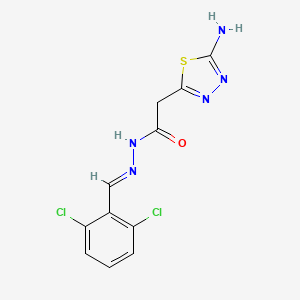
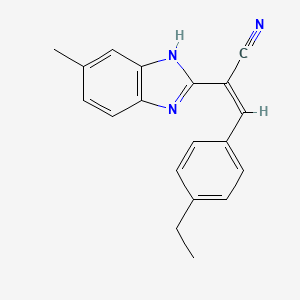
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
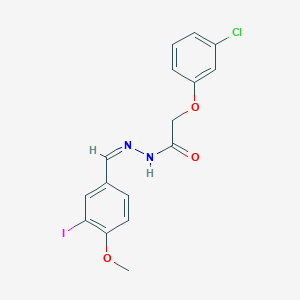
![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)